7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
Chromen-2-one derivatives, including compounds like 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, are notable for their presence in natural sources and pharmacological importance. These compounds are core structures in secondary metabolites with limited natural availability, necessitating synthetic protocols for their derivation (Mazimba, 2016).
Synthesis Analysis
The synthesis of chromen-2-one derivatives involves several protocols, including Suzuki coupling reactions, lactonization, and reactions with Michael acceptors. Efficient synthetic routes often involve reactions of chromenones with dicarbonyl compounds, highlighting the adaptability and versatility of these protocols for generating a wide range of derivatives (Mazimba, 2016).
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by the chromen-2-one core, which is essential for their biological activity. This core allows for various substitutions, such as methoxy and methyl groups, significantly influencing the compounds' physical and chemical properties and biological activities (Patra & Kar, 2021).
Chemical Reactions and Properties
Chromen-2-one derivatives engage in numerous chemical reactions, including C-H bond functionalization, which is pivotal in synthesizing diverse molecules. Metalloporphyrin-catalyzed reactions, such as hydroxylation and amination, play a critical role in modifying these compounds, enhancing their utility in synthetic chemistry and medicinal applications (Che et al., 2011).
Physical Properties Analysis
The physical properties of chromen-2-one derivatives, such as solubility and melting points, are influenced by their molecular structure, particularly the nature and position of substituents on the chromen-2-one core. These properties are crucial for their application in different scientific and industrial fields, affecting their formulation and effectiveness in various applications.
Chemical Properties Analysis
The chemical properties of chromen-2-one derivatives, including reactivity and stability, are significantly affected by the chromen-2-one core and its substituents. These compounds exhibit a range of biological activities, such as antioxidant, antibacterial, and anticancer properties, attributed to their ability to interact with biological macromolecules and enzymes (Torres et al., 2014).
Scientific Research Applications
Synthesis and Reactivity
The carbene complex derivative of chromen, similar in structure to 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, has been utilized in the synthesis of naphthopyran and naphthopyrandione units, which are integral in the development of photochromic materials and biologically active natural products. The synthesis process involves benzannulation reactions that yield various chromen derivatives under specific conditions, showcasing the compound's utility in complex organic synthesis and material science applications (Rawat, Prutyanov, & Wulff, 2006).
Antioxidant Activity
Compounds structurally related to 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one have demonstrated antioxidant activity. For instance, a new compound from Portulaca oleracea L. with a similar structure has shown significant scavenging activity in radical quenching assays, highlighting the potential of chromen derivatives in developing antioxidant therapies (Yang et al., 2018).
Fluorescence Properties
Chromen derivatives exhibit notable fluorescence properties, making them valuable in material sciences, particularly in the development of fluorescent materials. The synthesis of benzo[c]coumarin carboxylic acids, closely related in structure to the compound , has led to materials with excellent fluorescence in both solution and solid states, underscoring their potential in creating new fluorescent markers and materials (Shi, Liang, & Zhang, 2017).
Antibacterial Activity
Research into derivatives of 4-hydroxy-chromen-2-one, a core structure in 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, has shown promising antibacterial properties. Synthesized compounds have exhibited high levels of bacteriostatic and bactericidal activity against various bacterial strains, indicating the potential of chromen derivatives in antibiotic drug development (Behrami & Dobroshi, 2019).
Safety and Hazards
properties
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(8-9-17(12)18)22-11-14-4-6-15(21-3)7-5-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWKTTWMHRNZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one |
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